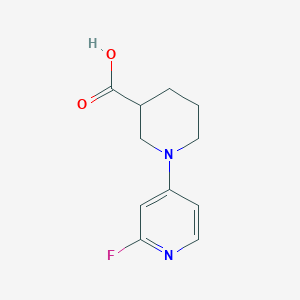

1-(2-Fluoropyridin-4-yl)piperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-fluoropyridin-4-yl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O2/c12-10-6-9(3-4-13-10)14-5-1-2-8(7-14)11(15)16/h3-4,6,8H,1-2,5,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHMQCPWNLFZBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC(=NC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Fluoropyridin-4-yl)piperidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2-fluoropyridine moiety and a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 215.22 g/mol.

Biological Activity Overview

Research indicates that compounds containing piperidine derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The specific biological activity of 1-(2-Fluoropyridin-4-yl)piperidine-3-carboxylic acid has been evaluated through various in vitro and in vivo studies.

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of various piperidine derivatives, including 1-(2-Fluoropyridin-4-yl)piperidine-3-carboxylic acid. The results demonstrated that this compound significantly reduced IL-1β release in LPS/ATP-stimulated human macrophages by approximately 19.4% at a concentration of 10 µM. This effect was attributed to the compound's ability to inhibit the NLRP3 inflammasome pathway, which plays a critical role in inflammatory responses.

Case Study 2: Neuroprotective Activity

In another study focusing on neuroprotection, the compound was tested against oxidative stress-induced cell death in neuronal cell lines. The results indicated that it provided significant protection against cell death, with an inhibition rate of around 25% at concentrations ranging from 10 to 50 µM. This suggests its potential application in neurodegenerative diseases where oxidative stress is a contributing factor.

The mechanism by which 1-(2-Fluoropyridin-4-yl)piperidine-3-carboxylic acid exerts its biological effects involves modulation of key signaling pathways associated with inflammation and cell survival:

- NLRP3 Inflammasome Inhibition : By inhibiting the NLRP3 inflammasome, the compound prevents the activation of caspase-1, leading to reduced production of pro-inflammatory cytokines such as IL-1β.

- Antioxidant Properties : The compound may also enhance cellular antioxidant defenses, thereby reducing oxidative damage in neuronal cells.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural variations among analogs include:

- Heteroaromatic ring type (pyridine, pyrimidine, pyridazine).

- Substituent position on the piperidine ring (3- vs. 4-carboxylic acid).

- Halogen or functional group on the heteroaromatic ring (F, Cl, CF₃).

Table 1: Structural and Functional Comparison

Physicochemical Properties

Solubility and LogP :

- Fluorine and carboxylic acid groups enhance hydrophilicity. For example, the 2-fluoropyridin-4-yl derivative likely has a lower LogP than the 4-fluorophenylsulfonyl analog (MW 287.31), which contains a hydrophobic sulfonyl group .

- Chlorine substituents (e.g., in 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid methylamide, MW 335.75) increase molecular weight and may reduce solubility compared to fluorine .

Preparation Methods

Chemical Resolution Approach for Fluoropiperidine Carboxylic Acids

A prominent method for preparing fluorinated piperidine carboxylic acids, closely related to 1-(2-Fluoropyridin-4-yl)piperidine-3-carboxylic acid, is through chemical resolution of racemic mixtures. This method is well-documented in a patent describing the preparation of optically pure 1-R-3-fluoropiperidine-4-carboxylic acid derivatives.

- Starting Material: A cis-racemic 1-Boc-3-fluoropiperidine-4-carboxylic acid is used as the precursor.

- Chiral Resolution: The racemate is reacted with chiral (R- or S-) 1-phenethyl alcohol in the presence of triphenylphosphine and diethyl azodicarboxylate under nitrogen at low temperature (0°C to room temperature). This forms diastereomeric esters that can be separated chromatographically.

- Hydrogenolysis: The chiral esters are then subjected to catalytic hydrogenation (Pd/C catalyst under hydrogen atmosphere) to remove protecting groups and yield optically pure fluoropiperidine carboxylic acids.

- Yields and Purity: The process yields compounds with enantiomeric excess (ee) greater than 95%, with overall yields around 45-93% depending on the step.

| Step | Reaction Description | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Formation of chiral esters by Mitsunobu reaction | Anhydrous THF, triphenylphosphine, diethyl azodicarboxylate, 0°C to RT | ~46% | Diastereomeric esters separated by silica gel chromatography |

| 2 | Catalytic hydrogenation to remove protecting groups | Pd/C, H₂ atmosphere, ethyl acetate, RT, 12 h | 92-93% | High enantiomeric purity (>95% ee) |

This method is industrially favorable due to mild reaction conditions, easy availability of raw materials, and the ability to maintain stereochemical integrity of the two chiral centers in the molecule.

Analytical Data and Stereochemical Considerations

The stereochemistry of the piperidine ring is critical for biological activity and is controlled during synthesis by:

- Use of chiral auxiliaries or resolving agents (e.g., chiral alcohols in Mitsunobu reaction).

- Careful control of reaction conditions to avoid racemization.

- Verification of enantiomeric purity by chiral HPLC or optical rotation measurements.

Typical analytical data for related fluoropiperidine carboxylic acids include:

| Analytical Method | Data Example |

|---|---|

| Optical Rotation | [α]D20 = +48.2 (c=1.00, CHCl3) for (3R,4S) isomer |

| ¹H NMR (400 MHz, CDCl3) | Signals at δ 5.12 (d, J=46.8 Hz), 4.54-4.05 (m), 3.10-2.50 (m) |

| Mass Spectrometry (ESI) | Calculated M = 247.1; observed M+Na = 270.1 |

These data confirm the structure and purity of the synthesized compounds.

Summary Table of Preparation Methods

| Method | Description | Key Reagents | Conditions | Yield | Advantages |

|---|---|---|---|---|---|

| Chemical Resolution | Mitsunobu reaction with chiral alcohol, followed by hydrogenolysis | 1-Boc-3-fluoropiperidine-4-carboxylic acid, R-phenethyl alcohol, triphenylphosphine, diethyl azodicarboxylate, Pd/C | 0°C to RT, H₂ atmosphere, ethyl acetate | 45-93% | High enantiomeric purity, mild conditions, scalable |

| Piperidine Ring Formation + Fluoropyridine Coupling | Cyclization to form piperidine, nucleophilic substitution to introduce fluoropyridine | Precursors for piperidine, 2-chloro-5-fluoropyridine, bases like K₂CO₃ | Various, optimized for industrial scale | Variable | Modular synthesis, adaptable to derivatives |

Q & A

Q. What are the optimal multi-step synthesis protocols for 1-(2-Fluoropyridin-4-yl)piperidine-3-carboxylic acid to maximize yield?

- Methodological Answer : A two-step approach is commonly employed:

Coupling Reaction : Use palladium diacetate and tert-butyl XPhos as catalysts with cesium carbonate in tert-butyl alcohol at 40–100°C under inert atmosphere for 5.5 hours to form intermediate esters.

Hydrolysis : Treat the ester with 36.5% HCl in water at 93–96°C for 17 hours, followed by pH adjustment to 6.5 with NaOH to precipitate the carboxylic acid. Yields can exceed 90% with strict control of reaction time and temperature .

Key Considerations : Monitor reaction progress via TLC or LCMS to avoid over-hydrolysis.

Q. What spectroscopic and chromatographic methods are recommended for structural confirmation and purity assessment?

- Methodological Answer :

- NMR : Use DMSO-d6 for ¹H/¹³C NMR to resolve piperidine and pyridine proton environments (e.g., δ 2.56 ppm for methyl groups in analogous structures) .

- LCMS/HPLC : ESI-MS (positive mode) for molecular ion detection (e.g., m/z 311.1 for related compounds) and HPLC with C18 columns (≥95% purity) .

- Elemental Analysis : Validate carbon, hydrogen, and nitrogen content to confirm stoichiometry .

Q. What safety precautions are critical during handling and storage?

- Methodological Answer :

- Handling : Use respiratory protection (N95 masks), nitrile gloves, and safety goggles to avoid inhalation or skin contact. Work in a fume hood due to potential irritancy .

- Storage : Store in airtight containers at 2–8°C under inert gas (argon) to prevent degradation. Avoid proximity to strong oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for derivatives of this compound?

- Methodological Answer :

- Deuterated Solvents : Use DMSO-d6 or CDCl3 to eliminate solvent interference. For rotameric mixtures (e.g., piperidine ring conformers), record spectra at elevated temperatures (50–60°C) .

- Impurity Analysis : Compare with synthetic intermediates to identify unreacted starting materials or byproducts. Use 2D NMR (COSY, HSQC) to assign ambiguous peaks .

Q. What strategies improve regioselectivity during fluoropyridinyl group introduction?

- Methodological Answer :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the piperidine nitrogen during coupling. Deprotection with HCl/ethanol ensures minimal side reactions .

- Catalytic Systems : Optimize Pd-catalyzed cross-coupling with electron-deficient ligands (e.g., XPhos) to enhance reactivity with fluorinated pyridines .

Q. How does the 2-fluoropyridinyl substituent influence electronic properties and target binding?

- Methodological Answer :

- Electron-Withdrawing Effects : The fluorine atom increases pyridine ring electron deficiency, enhancing hydrogen-bonding with biological targets (e.g., enzymes or receptors).

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict interaction sites .

- SAR Studies : Compare with non-fluorinated analogs to quantify potency differences in pharmacological assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in melting points across synthetic batches?

- Methodological Answer :

- Recrystallization : Use ethanol/ethyl acetate (1:3) to isolate pure crystals. Monitor melting point ranges (e.g., 185–186.5°C for related acids) .

- Polymorphism Screening : Analyze via X-ray diffraction to identify crystalline forms. Adjust cooling rates during crystallization to favor the desired polymorph .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.